![molecular formula C6H12ClNO2 B2844710 (4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride CAS No. 2260930-89-8](/img/structure/B2844710.png)
(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride
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Overview
Description
(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride, also known as L-tetrahydropalmatine hydrochloride (L-THP), is a natural alkaloid found in several plant species, including Corydalis yanhusuo and Stephania japonica. L-THP has been used in traditional Chinese medicine for centuries as a sedative, analgesic, and anticonvulsant agent. In recent years, L-THP has gained attention in the scientific community for its potential therapeutic applications in various medical conditions.
Mechanism Of Action
Further research is needed to elucidate the exact mechanism of action of L-THP.
3. Drug development: L-THP has potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
L-THP is a natural alkaloid with potential therapeutic applications in various medical conditions. It acts by modulating the activity of various neurotransmitters and receptors in the brain. L-THP has several advantages and limitations for use in lab experiments, and there are several potential future directions for research on the alkaloid.
Advantages And Limitations For Lab Experiments
L-THP has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Availability: L-THP is readily available for purchase from various chemical suppliers.
2. Stability: L-THP is stable under normal lab conditions and can be stored for extended periods.
3. Safety: L-THP has a relatively low toxicity profile and is considered safe for use in lab experiments.
Some of the limitations of L-THP for use in lab experiments include:
1. Cost: L-THP can be relatively expensive compared to other chemicals used in lab experiments.
2. Purity: The purity of L-THP can vary between suppliers, which can affect the reproducibility of experiments.
3. Solubility: L-THP is relatively insoluble in water, which can make it challenging to use in certain experiments.
Future Directions
There are several potential future directions for research on L-THP. Some of the areas of research include:
1. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of L-THP in various medical conditions.
2.
Synthesis Methods
L-THP can be synthesized through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of various reagents and solvents to produce L-THP from precursor molecules. Extraction from natural sources involves the isolation of L-THP from plants that contain the alkaloid.
Scientific Research Applications
L-THP has been studied extensively for its potential therapeutic applications in various medical conditions. Some of the areas of research include:
1. Pain management: L-THP has been shown to have analgesic effects in various animal models of pain. It acts by modulating the activity of various neurotransmitters and receptors involved in pain signaling.
2. Addiction treatment: L-THP has been studied for its potential use in treating opioid addiction. It acts by modulating the activity of the dopamine system, which is implicated in addiction.
3. Anxiety and depression: L-THP has been shown to have anxiolytic and antidepressant effects in various animal models. It acts by modulating the activity of various neurotransmitters and receptors involved in anxiety and depression.
properties
IUPAC Name |
(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-1-6(2-5,3-8)9-4-5;/h8H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBJMMDYARTNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride |
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